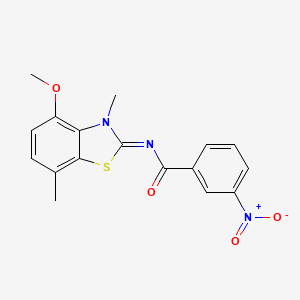

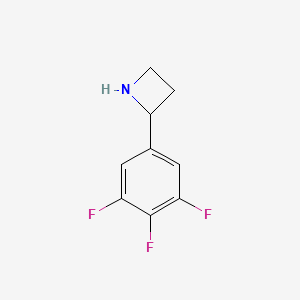

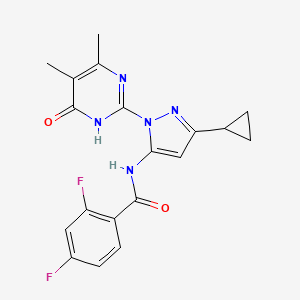

![molecular formula C7H15NO2 B2841056 [3-(Methoxymethyl)pyrrolidin-3-yl]methanol CAS No. 1565355-98-7](/img/structure/B2841056.png)

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(Methoxymethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C7H15NO2 . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in “[3-(Methoxymethyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “[3-(Methoxymethyl)pyrrolidin-3-yl]methanol” were not found in the retrieved sources, pyrrolidine derivatives are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis

“[3-(Methoxymethyl)pyrrolidin-3-yl]methanol” has a molecular weight of 145.2 . Other physical and chemical properties were not found in the retrieved sources.Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

Research has demonstrated the utility of methoxymethylpyrrolidinyl derivatives in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for the preparation of agrochemicals and medicinal compounds. These transformations leverage the rearrangement of chlorinated pyrrolidin-2-ones, indicating the potential of methoxymethylpyrrolidinyl-based reagents in complex organic synthesis (Ghelfi et al., 2003).

Catalysis in Methoxycarbonylation of Olefins

Methoxymethylpyrrolidinyl compounds have been studied in the context of methoxycarbonylation of olefins, a crucial reaction for producing esters. Palladium(II) complexes incorporating pyrrolidinyl methanol derivatives have shown efficacy as catalysts in this reaction, highlighting their role in facilitating the production of both linear and branched esters (Zulu et al., 2020).

Study of Coordination Compounds

The synthesis and study of coordination compounds utilizing methoxymethylpyrrolidinyl methanol derivatives have provided insights into the structural and physicochemical properties of these complexes. Such studies are fundamental in the development of materials with potential applications in catalysis, magnetic materials, and sensors (Bourosh et al., 2018).

Development of Polymer Solar Cells

In the field of renewable energy, pyridine-incorporated methoxymethylpyrrolidinyl derivatives have been utilized as cathode-modifying layers in polymer solar cells. These materials enhance the efficiency of solar cells by improving the open-circuit voltages and reducing the interfacial energy loss, demonstrating the potential of methoxymethylpyrrolidinyl methanol derivatives in photovoltaic applications (Chen et al., 2017).

Enantioselective Synthesis

Methoxymethylpyrrolidinyl derivatives have also been explored in enantioselective synthesis, particularly in the Michael addition of malonate esters to nitroolefins. This research showcases the role of these compounds in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals and agrochemicals (Lattanzi, 2006).

Future Directions

The future directions for “[3-(Methoxymethyl)pyrrolidin-3-yl]methanol” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring structure have been known to interact with various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring .

Mode of Action

It’s known that the pyrrolidine ring structure can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring structure have been found to influence various biological pathways .

Pharmacokinetics

It’s known that heterocyclic scaffolds, like the pyrrolidine ring, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring structure have been associated with various biological activities .

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

[3-(methoxymethyl)pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-6-7(5-9)2-3-8-4-7/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOYKIABUKOWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol | |

CAS RN |

1565355-98-7 |

Source

|

| Record name | [3-(methoxymethyl)pyrrolidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

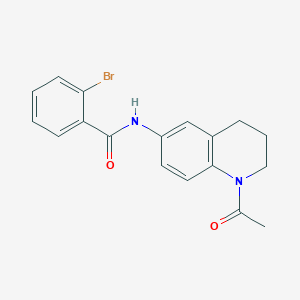

![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)

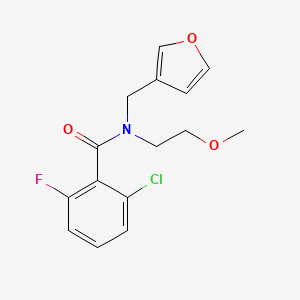

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)

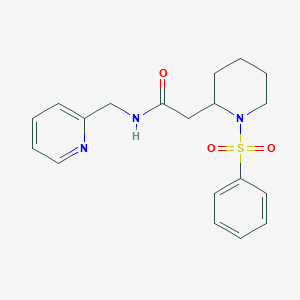

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)

amine hydrobromide](/img/no-structure.png)